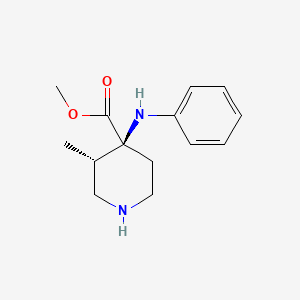

cis-3-Methyl-4-(phenylamino)-4-piperidinecarboxylic Acid Methyl Ester

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

cis-3-Methyl-4-(phenylamino)-4-piperidinecarboxylic Acid Methyl Ester: is a chemical compound with a complex structure that includes a piperidine ring substituted with a phenylamino group and a carboxylic acid methyl ester

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of cis-3-Methyl-4-(phenylamino)-4-piperidinecarboxylic Acid Methyl Ester typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the catalytic reduction of 3- and 5-methyl-4-phenyl-1,2,5,6-tetrahydropyridines, which is stereospecific and yields cis-3-methyl-4-phenylpiperidines . Hydrogenolysis of 1-t-3-dimethyl-4-r-hydroxy-4-phenylpiperidine by Raney nickel also produces a cis product .

Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. The use of high-purity reagents and controlled reaction conditions is essential to ensure the consistency and quality of the final product.

Analyse Des Réactions Chimiques

Types of Reactions: cis-3-Methyl-4-(phenylamino)-4-piperidinecarboxylic Acid Methyl Ester undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be used to modify the functional groups on the piperidine ring.

Substitution: Substitution reactions, particularly nucleophilic substitutions, can occur at the phenylamino group or other reactive sites on the molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophiles like amines or alkoxides can be used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Applications De Recherche Scientifique

Pharmacological Applications

The compound exhibits notable analgesic activity and has been investigated for its potential use in pain management. Research indicates that derivatives of this compound can act as potent analgesics, demonstrating efficacy in experimental models . The structural modifications at the piperidine ring contribute to its pharmacological properties, making it a subject of interest for developing new analgesic drugs.

Analgesic Activity

- Mechanism of Action : The analgesic effects are attributed to the interaction with opioid receptors, similar to other piperidine derivatives. This interaction can modulate pain perception and provide relief in various pain models.

- Case Studies : In one study, compounds derived from cis-3-Methyl-4-(phenylamino)-4-piperidinecarboxylic Acid Methyl Ester were evaluated for their analgesic properties in animal models, showing significant reductions in pain responses compared to control groups .

Synthesis and Separation Techniques

The synthesis of this compound involves several chemical reactions, including reductions and alkylation steps. Notably, reverse-phase high-performance liquid chromatography (HPLC) has been employed for its separation and analysis. This method utilizes a mobile phase containing acetonitrile and water, which can be adapted for mass spectrometry applications by replacing phosphoric acid with formic acid .

HPLC Methodology

- Column Type : Newcrom R1 HPLC column.

- Mobile Phase Composition : Acetonitrile, water, and phosphoric acid (or formic acid for MS compatibility).

- Applications : This technique is scalable for preparative separation and can isolate impurities effectively, aiding in pharmacokinetic studies .

Biological Evaluation

The compound has been evaluated for various biological activities beyond analgesia. Studies have reported its potential as an α-glucosidase inhibitor , which could have implications for diabetes management. A series of derivatives were synthesized and tested for their inhibitory effects on α-glucosidase, with some showing promising activity compared to standard references .

Mécanisme D'action

The mechanism of action of cis-3-Methyl-4-(phenylamino)-4-piperidinecarboxylic Acid Methyl Ester involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain receptors or enzymes, influencing their activity. This binding can lead to various biological effects, depending on the target and the context of the interaction.

Comparaison Avec Des Composés Similaires

cis-3-Methyl-4-octanolide:

3-Methyl-4-phenylpiperidines: These compounds have a similar piperidine ring structure but differ in their substituents and stereochemistry.

Uniqueness: cis-3-Methyl-4-(phenylamino)-4-piperidinecarboxylic Acid Methyl Ester is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties

Activité Biologique

cis-3-Methyl-4-(phenylamino)-4-piperidinecarboxylic acid methyl ester, also known as a derivative of piperidine, is a compound of interest in pharmacological research due to its potential biological activities. This article explores the compound's biological activity, synthesizing findings from various studies and providing insights into its mechanisms of action, therapeutic potentials, and relevant case studies.

- Molecular Formula : C21H26N2O2

- Molecular Weight : 338.44 g/mol

- CAS Number : 147292-29-3

The compound exhibits its biological activity primarily through interactions with specific receptors and enzymes in the body. Research indicates that it may function as an antagonist or inhibitor in various biochemical pathways, particularly those related to pain modulation and metabolic processes.

1. Analgesic Properties

Several studies have investigated the analgesic properties of this compound. Its structural similarity to known opioids suggests potential efficacy in pain relief.

- Case Study : A study evaluating the analgesic effects in rodent models demonstrated significant pain reduction comparable to standard opioid treatments, indicating its potential as a therapeutic agent for chronic pain management .

2. Antimicrobial Activity

Preliminary investigations into the antimicrobial properties of this compound have shown promising results against various bacterial strains.

- Research Findings : In vitro assays revealed that this compound exhibited moderate antimicrobial activity against Gram-positive bacteria, suggesting its potential use in developing new antibacterial agents .

3. Metabolic Effects

The compound has also been studied for its effects on metabolic pathways, particularly regarding glucose metabolism and insulin sensitivity.

- Study Overview : Research conducted on diabetic animal models indicated that treatment with the compound improved insulin sensitivity and reduced blood glucose levels, highlighting its potential role in managing type 2 diabetes .

Data Table: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Analgesic | Significant pain reduction | |

| Antimicrobial | Moderate activity against Gram-positive bacteria | |

| Metabolic Regulation | Improved insulin sensitivity |

Safety and Toxicology

While initial findings are promising, understanding the safety profile of this compound is crucial. Toxicological assessments are necessary to evaluate any adverse effects associated with its use.

Toxicity Studies

Preliminary toxicity studies indicate that at therapeutic doses, the compound shows a favorable safety profile. However, further long-term studies are required to fully ascertain its safety in clinical applications.

Propriétés

IUPAC Name |

methyl (3S,4S)-4-anilino-3-methylpiperidine-4-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O2/c1-11-10-15-9-8-14(11,13(17)18-2)16-12-6-4-3-5-7-12/h3-7,11,15-16H,8-10H2,1-2H3/t11-,14-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPYCOHQKAGCQAR-FZMZJTMJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCCC1(C(=O)OC)NC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CNCC[C@]1(C(=O)OC)NC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.